molecular formula C13H14FNO5 B12858630 6-Fluoro-3-indolyl beta-d-ribofuranoside

6-Fluoro-3-indolyl beta-d-ribofuranoside

Cat. No.: B12858630
M. Wt: 283.25 g/mol
InChI Key: LZRBQMFSRUBDGO-FDYHWXHSSA-N
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Description

6-Fluoro-3-indolyl beta-D-ribofuranoside: is a chromogenic substrate that produces an insoluble pale red color. It is often used as an alternative to X-ribofuranoside in various biochemical assays . This compound is particularly useful in microbiology for differentiating bacterial colonies based on their enzymatic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-indolyl beta-D-ribofuranoside typically involves the glycosylation of 6-fluoroindole with a ribofuranosyl donor. The reaction is usually catalyzed by a Lewis acid such as boron trifluoride etherate. The reaction conditions often include anhydrous solvents like dichloromethane and temperatures ranging from 0°C to room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields, making the process more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

6-Fluoro-3-indolyl beta-D-ribofuranoside is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The compound acts as a substrate for specific enzymes, such as beta-D-ribofuranosidase. When the enzyme acts on 6-Fluoro-3-indolyl beta-D-ribofuranoside, it cleaves the glycosidic bond, releasing the chromogenic moiety. This results in a color change, which can be easily detected and measured. The molecular targets are primarily enzymes involved in glycosidic bond cleavage .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-chloro-3-indolyl beta-D-ribofuranoside
  • 6-Chloro-3-indolyl beta-D-ribofuranoside
  • 5-Bromo-3-indolyl beta-D-ribofuranoside

Uniqueness

6-Fluoro-3-indolyl beta-D-ribofuranoside is unique due to its fluorine substitution, which can influence its reactivity and the color intensity of the chromogenic product. This makes it a valuable alternative to other indolyl ribofuranosides in specific biochemical assays .

Properties

Molecular Formula

C13H14FNO5

Molecular Weight

283.25 g/mol

IUPAC Name

(2S,3R,4S,5R)-2-[(6-fluoro-1H-indol-3-yl)oxy]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C13H14FNO5/c14-6-1-2-7-8(3-6)15-4-9(7)19-13-12(18)11(17)10(5-16)20-13/h1-4,10-13,15-18H,5H2/t10-,11-,12-,13-/m1/s1

InChI Key

LZRBQMFSRUBDGO-FDYHWXHSSA-N

Isomeric SMILES

C1=CC2=C(C=C1F)NC=C2O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C1=CC2=C(C=C1F)NC=C2OC3C(C(C(O3)CO)O)O

Origin of Product

United States

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